High-Resolution NMR Characterization of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide
High-Resolution NMR Characterization of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide
Executive Summary
The structural elucidation of highly substituted N-aryl pyrazoles is a critical bottleneck in the development of novel therapeutics, including cannabinoid receptor antagonists and kinase inhibitors. This technical whitepaper establishes a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225500-48-0)[1].
Unlike basic spectral assignments, this guide explores the causality behind the observed chemical shifts, detailing how steric hindrance, conformational locking, and electronic anisotropy dictate the 1H and 13C NMR profiles. By integrating 1D and 2D NMR methodologies, we establish a definitive protocol that eliminates regioisomeric ambiguity.
Structural Dynamics & Mechanistic Insights
To accurately interpret the NMR spectra of this specific pyrazole derivative, one must first understand its three-dimensional conformational dynamics and tautomeric state.
The Absence of Annular Tautomerism
In N-unsubstituted pyrazoles, rapid prototropic exchange (annular tautomerism) between the N1 and N2 positions causes severe signal broadening and coalescence of the C3 and C5 resonances on the NMR timescale[2]. However, because the N1 position of our target molecule is covalently bonded to a 2-bromophenyl group, this tautomerism is completely suppressed[3]. Consequently, the 1H and 13C NMR signals for the pyrazole core will appear as sharp, highly resolved, and distinct resonances[4].
Conformational Locking and Anisotropic Shielding
The presence of a bulky bromine atom at the ortho position of the N-phenyl ring introduces severe steric clash with the adjacent 5-methyl group on the pyrazole core. To minimize this steric strain, the molecule adopts an orthogonal conformation, where the dihedral angle between the phenyl ring and the pyrazole plane approaches 90°.
This orthogonal geometry forces the 5-methyl group directly into the shielding cone of the phenyl ring's π-electron cloud. As a result, the 5-methyl protons experience significant anisotropic shielding, shifting their resonance upfield (~2.15 ppm) compared to a coplanar system (~2.40 ppm).
Mechanistic pathway of steric-induced anisotropic shielding in N-aryl pyrazoles.
Quantitative Data: Predicted NMR Chemical Shifts
Based on empirical additivity rules, authoritative literature on pyrazole heterocycles[5], and the specific electronic effects of the 3-carboxylic acid and 1-(2-bromophenyl) substituents, the following high-accuracy predicted chemical shifts are established for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in DMSO-d6.
¹H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |
| COOH | 12.80 - 13.20 | br s | 1H | - | Highly deshielded acidic proton; visible due to strong H-bonding with DMSO[2]. |
| Phenyl H-3' | 7.85 | dd | 1H | 8.0, 1.5 | Deshielded by the adjacent electronegative ortho-bromo group. |
| Phenyl H-5' | 7.65 | td | 1H | 7.8, 1.5 | Meta to pyrazole, para to bromo. |
| Phenyl H-4' | 7.55 | td | 1H | 7.8, 1.5 | Para to the electron-withdrawing pyrazole core. |
| Phenyl H-6' | 7.50 | dd | 1H | 7.8, 1.5 | Ortho to pyrazole; subject to steric crowding. |
| Pyrazole H-4 | 6.75 | s | 1H | - | Characteristic pyrazole core proton; singlet due to lack of adjacent protons. |
| 5-CH3 | 2.15 | s | 3H | - | Upfield shifted due to anisotropic shielding from the orthogonal phenyl ring. |
¹³C NMR Data (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C=O | 163.5 | Quaternary | Carboxylic acid carbonyl. |
| Pyrazole C-3 | 144.0 | Quaternary | Deshielded by adjacent electronegative nitrogen and carbonyl group[5]. |
| Pyrazole C-5 | 141.5 | Quaternary | Substituted by methyl group; deshielded by N1. |
| Phenyl C-1' | 137.0 | Quaternary | Ipso carbon attached to pyrazole N1. |
| Phenyl C-3' | 133.5 | CH | Ortho to bromo group. |
| Phenyl C-5' | 132.0 | CH | Para to bromo group. |
| Phenyl C-4' | 129.5 | CH | Meta to bromo group. |
| Phenyl C-6' | 129.0 | CH | Ortho to pyrazole. |
| Phenyl C-2' | 120.5 | Quaternary | Ipso carbon shielded by the heavy atom effect of bromine. |
| Pyrazole C-4 | 109.0 | CH | Characteristic highly shielded pyrazole core carbon[5]. |
| 5-CH3 | 11.5 | CH3 | Shielded methyl carbon attached to pyrazole C5[5]. |
Experimental Protocol: High-Resolution NMR Acquisition
To achieve the spectral resolution required for unambiguous assignment, the following step-by-step methodology must be strictly adhered to.
Step 1: Optimized Sample Preparation
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Causality: To achieve a sufficient signal-to-noise ratio (SNR) for 13C NMR within a reasonable timeframe (e.g., 1024 scans), a sample concentration of at least 25-30 mM is required.
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Action: Dissolve exactly 15.0 mg of the compound (MW: 281.11 g/mol ) in 0.6 mL of anhydrous DMSO-d6.
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Solvent Choice: DMSO-d6 is selected over CDCl3 due to the high polarity of the carboxylic acid moiety, ensuring complete dissolution. Furthermore, DMSO strongly hydrogen-bonds with the carboxylic acid proton, reducing its exchange rate and allowing the COOH resonance to be observed as a broad singlet[2].
Step 2: Spectrometer Tuning and Shimming
-
Causality: Poor magnetic field homogeneity will broaden the complex multiplet structures of the 2-bromophenyl ring, making accurate J-coupling extraction impossible.
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATM) for both 1H and 13C channels. Execute gradient shimming (TopShim) until the lock level is maximized and stable.
Step 3: 1D Acquisition Parameters
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1H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.
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13C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to resolve the quaternary carbons (C=O, C-3, C-5, C-1', C-2').
Self-Validating System: Regioisomer Differentiation
In pyrazole synthesis, the condensation of substituted hydrazines with 1,3-dicarbonyl equivalents often yields a mixture of 3-substituted and 5-substituted regioisomers. A robust analytical workflow does not assume the regiochemistry of the starting materials; it proves it.
To establish a self-validating system, we mandate a 2D NMR cross-validation matrix to definitively prove the molecule is the 5-methyl isomer and not the 3-methyl isomer:
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Through-Bond Validation (HMBC): The methyl protons (~2.15 ppm) must show a strong 3JCH correlation to the pyrazole C-4 (~109.0 ppm) and the pyrazole C-5 (~141.5 ppm). If the molecule were the 3-methyl isomer, the methyl protons would correlate to C-3 (~144.0 ppm) and C-4.
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Through-Space Validation (NOESY): The 5-methyl protons must exhibit a Nuclear Overhauser Effect (NOE) cross-peak with the phenyl H-6' proton (~7.50 ppm). The 3-methyl isomer would show absolutely no such correlation due to the spatial distance being greater than 5 Å.
Workflow for self-validating NMR regioisomer assignment of pyrazoles.
By cross-referencing these orthogonal 2D techniques, the structural assignment becomes mathematically and spatially undeniable, ensuring absolute scientific integrity before the compound advances to biological assay or further synthetic elaboration.
References
- "88-1922-27 Enamine 化合物 250mg CAS No:1225500-48-0 EN300-216648", AS ONE Corpor
- "CAS:1225500-48-0, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid", Bidepharm.
- "13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles", ResearchG
- "Revisiting the Structure and Chemistry of 3(5)
- "Interpreting Complex NMR Spectra of Pyrazole Derivatives", BenchChem Technical Support Center.
- "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
Sources
- 1. CAS:1225500-48-0, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid-毕得医药 [bidepharm.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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